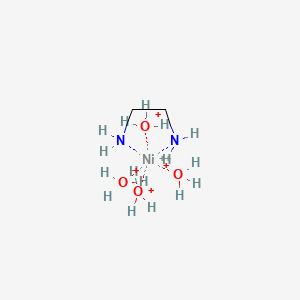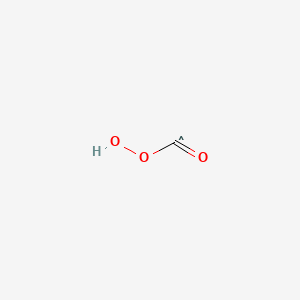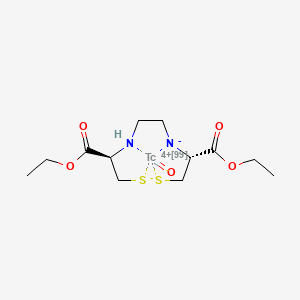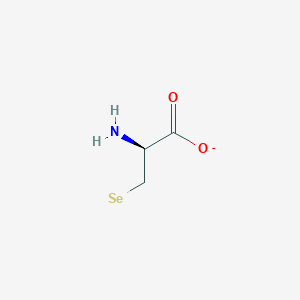
hydrogen D-selenocysteinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-selenocysteinate(1-) is a selenocysteinate(1-). It is a conjugate base of a D-selenocysteine. It is a conjugate acid of a D-selenocysteinate(2-). It is an enantiomer of a L-selenocysteinate(1-).
Scientific Research Applications
Catalytic Activity in Hydrogenases
Hydrogen D-selenocysteinate has been studied for its role in [NiFeSe] hydrogenases, a subgroup of [NiFe] hydrogenases. These enzymes, containing selenocysteine as a ligand to the nickel atom, display unique catalytic properties beneficial for biological hydrogen production and bioelectrochemical applications. They exhibit high hydrogen production activity, low hydrogen inhibition, and some degree of oxygen tolerance, making them potential candidates for renewable energy production and storage applications (Zacarias et al., 2018).
Involvement in Oxidoreductases
Selenocysteine, a key component of this compound, is a vital amino acid in selenoproteins, many of which function as oxidoreductases. These selenoproteins play critical roles in redox regulation and antioxidant activity. For example, selenoprotein S, an intrinsically disordered membrane enzyme, is primarily a thioredoxin-dependent reductase, reducing hydrogen peroxide but not acting as a broad-spectrum peroxidase (Liu et al., 2013).
Antioxidant and Redox Regulation
Selenocysteine-containing selenoproteins, integral to this compound, are involved in various physiological functions due to their redox properties. They contribute significantly to the antioxidant system and are crucial in maintaining redox homeostasis in cells. These properties are pivotal in protecting cells against oxidative damage and are implicated in aging and various health conditions (Zhang et al., 2020).
Role in Thyroid and Endocrine System
Research has shown that selenium, including its form in hydrogen D-selenocysteine, plays a vital role in the thyroid and endocrine system. Selenocysteine-containing enzymes participate in the protection of thyroid cells and contribute to the hormone network, influencing various endocrine processes (Köhrle et al., 2005).
Detection and Imaging Applications
This compound's unique properties have made it a subject of interest in developing fluorescent probes for detecting selenols, which are crucial in cancer research and disease treatment. The development of such probes can aid in biological imaging of cells and in vivo studies, highlighting the role of selenocysteine and hydrogen selenide in physiological processes (Gao et al., 2020).
Properties
Molecular Formula |
C3H5NO2Se- |
|---|---|
Molecular Weight |
166.05 g/mol |
InChI |
InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/p-1/t2-/m1/s1 |
InChI Key |
FDKWRPBBCBCIGA-UWTATZPHSA-M |
Isomeric SMILES |
C([C@H](C(=O)[O-])N)[Se] |
SMILES |
C(C(C(=O)[O-])N)[Se] |
Canonical SMILES |
C(C(C(=O)[O-])N)[Se] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-1-[3-[2-(3-methoxyphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1234027.png)

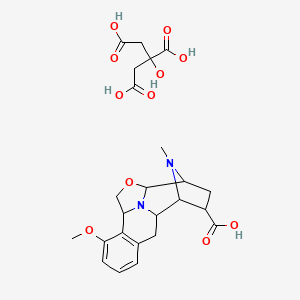
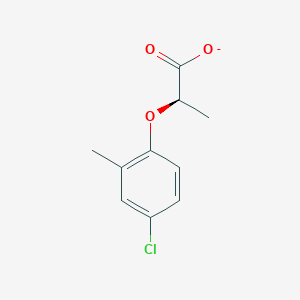

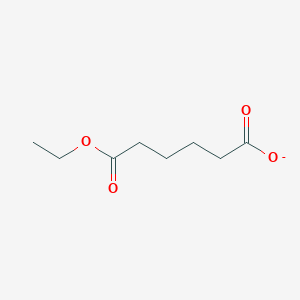
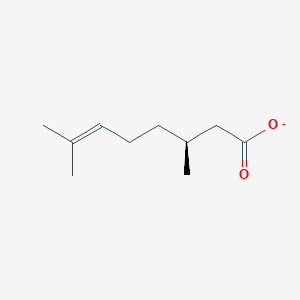
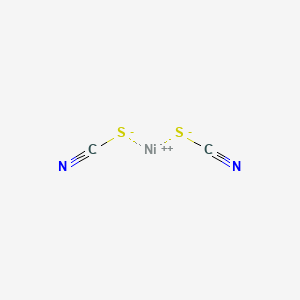
![N-(3-chlorophenyl)-3-[ethyl(phenyl)sulfamoyl]-4-fluorobenzamide](/img/structure/B1234040.png)
